REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[N:6][C:5]([Cl:10])=[C:4]([Cl:11])[N:3]=1.[CH3:12]COCC.C[Mg]Br.[Cl-].[NH4+]>O1CCCC1>[NH2:1][C:2]1[C:7]([CH:8]([OH:9])[CH3:12])=[N:6][C:5]([Cl:10])=[C:4]([Cl:11])[N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
144 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(N=C1C=O)Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 0.25 hour at the cooled temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in a dry ice/acetone bath
|
Type
|
STIRRING
|
Details
|
stirred an additional 0.5 hour
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
with stirring for 0.25 hour
|
Duration
|
0.25 h
|
Type
|
CUSTOM
|
Details
|
Layers separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted three times with ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue dried
|
Type
|
WASH
|
Details
|
eluting first with dichloromethane
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(N=C1C(C)O)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |